molecular formula C13H20N4O B13325473 N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide

N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide

Cat. No.: B13325473
M. Wt: 248.32 g/mol
InChI Key: RSNPRSDXXOKZLL-UHFFFAOYSA-N
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Description

N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a unique structure with an azepane ring and a pyrimidine moiety, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide typically involves the reaction of azepane derivatives with pyrimidine-based intermediates. Common synthetic routes may include:

    Amidation Reaction: Reacting azepane with acetic anhydride in the presence of a base to form the acetamide.

    N-Alkylation: Using pyrimidine-5-carbaldehyde or pyrimidine-5-methylamine as starting materials to introduce the pyrimidine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azepane or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways involved in cell growth, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(Azepan-4-yl)-N-(pyrimidin-2-ylmethyl)acetamide
  • N-(Azepan-4-yl)-N-(pyrimidin-4-ylmethyl)acetamide
  • N-(Azepan-4-yl)-N-(pyrimidin-6-ylmethyl)acetamide

Uniqueness

N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

N-(azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide

InChI

InChI=1S/C13H20N4O/c1-11(18)17(9-12-7-15-10-16-8-12)13-3-2-5-14-6-4-13/h7-8,10,13-14H,2-6,9H2,1H3

InChI Key

RSNPRSDXXOKZLL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CN=CN=C1)C2CCCNCC2

Origin of Product

United States

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